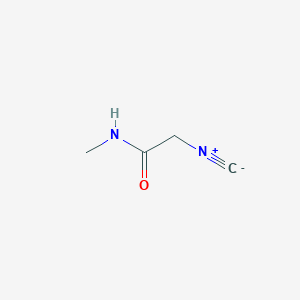
N'-Aminopropanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Aminopropanimidamide hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClN₃ and a molecular weight of 123.58 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Aminopropanimidamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propionitrile with ammonia and hydrogen chloride to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N’-Aminopropanimidamide hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving higher yields and consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Aminopropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N’-Aminopropanimidamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N’-Aminopropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers in other molecules . The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N’-Aminopropanimidamide hydrochloride include:
- Propionamidine hydrochloride
- Guanidine hydrochloride
- Aminoguanidine hydrochloride
Uniqueness
N’-Aminopropanimidamide hydrochloride is unique due to its specific structure and reactivity, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and form stable products distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C3H10ClN3 |
|---|---|
Molekulargewicht |
123.58 g/mol |
IUPAC-Name |
N'-aminopropanimidamide;hydrochloride |
InChI |
InChI=1S/C3H9N3.ClH/c1-2-3(4)6-5;/h2,5H2,1H3,(H2,4,6);1H |
InChI-Schlüssel |
XBKRWHIDIHGJQQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=N/N)/N.Cl |
Kanonische SMILES |
CCC(=NN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)

![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)
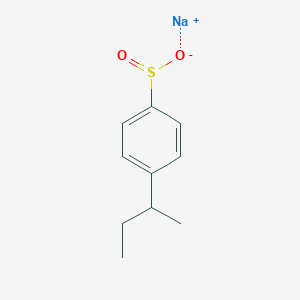
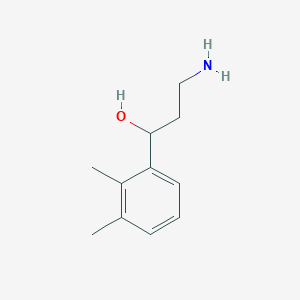
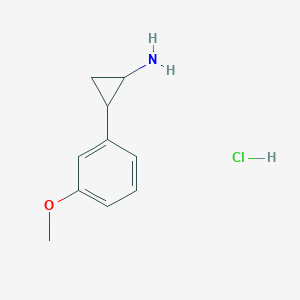



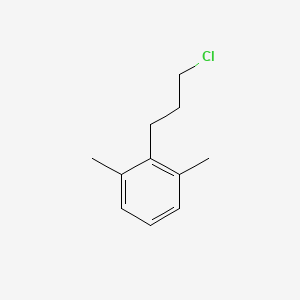
![3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)
